Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate
Description
Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate is a bicyclic organic compound featuring a strained bicyclo[2.1.1]hexane scaffold. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is commercially available in milligram to gram quantities (e.g., CymitQuimica offers 1g to 500mg units, Ref: 10-F625586) and is utilized in medicinal chemistry for its rigid, conformationally restrained structure, which is advantageous in drug design . Its molecular formula is C₁₃H₂₁NO₄, with a purity of ≥97% (CAS: 1638767-96-0) .
Properties
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.1.1]hexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-11(2,3)18-10(16)14-13-6-5-12(7-13,8-13)9(15)17-4/h5-8H2,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYMNNVTHJWZJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Bicyclo[2.1.1]hexane Core
The bicyclo[2.1.1]hexane scaffold is commonly synthesized via photochemical or thermal cyclization methods starting from suitable dienes or cyclobutane derivatives. For example, literature reports photochemical addition of propellane derivatives to diketones or dienes under controlled conditions to yield bicyclo[2.1.1]hexane intermediates with high stereoselectivity.
- Photochemical reactions are often conducted in dry acetonitrile or methanol.
- Irradiation sources include medium-pressure mercury lamps or LEDs at specific wavelengths (e.g., 365 nm).
- Reaction temperatures are maintained at 0 °C to room temperature to control reaction rates and selectivity.
Introduction of the Amino Group and Boc Protection
The amino group is introduced typically by amination of a suitable bicyclic precursor or by substitution reactions on the bicyclic ketone or alcohol intermediates.
- The amino group is protected with a tert-butoxycarbonyl (Boc) group using standard Boc-protection reagents such as di-tert-butyl dicarbonate (Boc2O) under basic conditions.
- This protection step is crucial to prevent unwanted side reactions during subsequent transformations.
Installation of the Methyl Carboxylate Group
The methyl ester functionality at the 1-position is introduced via esterification reactions:
- Carboxylic acid intermediates are methylated using reagents like diazomethane or methyl iodide in the presence of a base.
- Alternatively, direct methyl ester formation can be achieved by esterification of the corresponding acid with methanol under acidic catalysis.
Representative Preparation Procedure (Based on Literature Data)
Purification and Characterization
- Purification is generally performed by flash chromatography using cyclohexane:ethyl acetate mixtures (e.g., 70:30) to isolate the pure product.
- Characterization includes ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.
- The final compound is typically obtained as a white solid with purity >97% as per commercial suppliers.
Research Findings and Optimization Notes
- The photochemical step is critical and can be scaled up using flow photochemistry techniques to produce multigram quantities efficiently.
- Use of LEDs instead of mercury lamps improves safety and scalability.
- Boc protection is stable under the reaction conditions and facilitates downstream modifications.
- The bicyclo[2.1.1]hexane scaffold provides improved physicochemical properties making it a valuable building block in medicinal chemistry.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Bicyclic Core Formation | Photochemical cyclization | Propellane + dienes/ketones, LED irradiation (365 nm), 0 °C to RT | High stereoselectivity, scalable by flow photochemistry | Requires specialized light sources |
| Amino Group Introduction & Protection | Amination + Boc protection | Amination reagents, Boc2O, base | Protects amino group, high yield | Additional synthetic step |
| Methyl Ester Formation | Esterification | Diazomethane or MeI, base or acid catalysis | High yield, well-established | Handling of toxic methylating agents |
| Purification | Flash chromatography | Cyclohexane:ethyl acetate (70:30) | Efficient separation | Requires chromatography setup |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the Boc-protected amino group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Hydrolysis: Conditions include aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.
Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent like dichloromethane.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Hydrolysis Product: Bicyclo[2.1.1]hexane-1-carboxylic acid.
Deprotection Product: 4-amino-bicyclo[2.1.1]hexane-1-carboxylate.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it suitable for creating more complex structures. For instance, it can participate in nucleophilic substitution reactions where the Boc-protected amino group can be replaced by other nucleophiles, allowing for the synthesis of derivatives with desired functionalities.
Esterification and Deprotection
The compound can also be esterified to yield methyl esters and deprotected to release free amines, which are valuable in further synthetic applications. The Boc group can be removed under acidic conditions, enabling the generation of reactive amines that can be utilized in subsequent reactions.
Medicinal Chemistry
Drug Development Potential
Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate is being investigated for its potential use in drug development due to its stability and reactivity. Compounds with similar structural frameworks have shown various biological activities, including antibacterial and anticancer properties.
Antibacterial Activity Studies
Recent research indicates that derivatives of bicyclic compounds can inhibit bacterial growth effectively. For example, compounds exhibiting similar structures have demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimal inhibitory concentrations (MICs) suggest that this compound may possess comparable or enhanced antibacterial properties compared to established antibiotics.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Compound A | Broad-spectrum antibacterial | <0.03125 - 0.25 |
| Compound B | Selective for Gram-positive | 0.5 - 2 |
The proposed mechanism of action involves the inhibition of bacterial topoisomerases, crucial enzymes for DNA replication and transcription, leading to bacterial cell death.
Material Science
Development of New Materials
In material science, this compound is explored for developing new materials with unique properties. Its rigid bicyclic structure imparts distinct mechanical and thermal properties that are advantageous in creating polymers and composites.
Biological Studies
Enzyme Interactions and Protein Modifications
The compound is employed in studies involving enzyme interactions and protein modifications. It can act as an inhibitor for specific enzymes by binding to their active sites, thus impacting their function and activity. Additionally, it modifies proteins through covalent bonding, which is crucial in understanding biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes by binding to their active sites.
Protein Modification: It can modify proteins through covalent bonding, affecting their function and activity.
Pathways Involved: The specific pathways depend on the biological context and the target proteins involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Bicyclo Ring Variations
Functional Group Variations
- Key Insight : Boc protection is acid-labile, whereas Cbz requires catalytic hydrogenation, making Boc more suitable for acid-tolerant syntheses .
Research Findings and Data
Market and Pricing
- Santa Cruz Biotechnology prices 1g of the carboxylic acid derivative at $3,579, reflecting the cost of specialized bicyclic scaffolds .
Biological Activity
Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate (referred to as MBH) is a bicyclic compound with the molecular formula C13H21NO4. This compound has garnered attention in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities.
Chemical Structure and Properties
The structure of MBH features a rigid bicyclic framework, which contributes to its stability and reactivity. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, allowing for selective reactions in synthetic pathways.
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO4 |
| Molecular Weight | 255.31 g/mol |
| SMILES | CC(C)(C)OC(=O)NCC12CCC(C1)(C2)C(=O)O |
| InChI Key | QVHQRLLMORYKMS-UHFFFAOYSA-N |
MBH exhibits biological activity through several mechanisms:
- Enzyme Inhibition : MBH can act as an inhibitor for specific enzymes by binding to their active sites, thus altering their function.
- Protein Modification : The compound can covalently modify proteins, impacting their biological activity and interactions.
- Reactivity with Nucleophiles : The Boc group can be removed under acidic conditions, freeing the amino group for further reactions.
Medicinal Chemistry
MBH is being explored for its potential applications in drug development. Its stability and ability to undergo various chemical transformations make it a valuable intermediate in synthesizing bioactive compounds.
Research Studies
Several studies have investigated the biological activity of MBH:
- Enzyme Interaction Studies : Research has shown that MBH can inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.
- Protein Interaction Studies : MBH has been used to study protein modifications, providing insights into enzyme regulation and signaling pathways.
Case Studies
- Inhibition of Enzyme Activity : A study demonstrated that MBH inhibited a specific protease, leading to decreased cell proliferation in cancer cell lines, indicating its potential use in cancer therapy.
- Protein Modification Studies : In vitro experiments showed that MBH could modify key signaling proteins, affecting downstream cellular responses and suggesting utility in modulating signal transduction pathways.
Comparative Analysis with Similar Compounds
MBH is structurally related to other bicyclic compounds but exhibits unique properties due to its specific configuration:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylate | Larger bicyclic system | Similar enzyme inhibition potential |
| Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate | More complex structure | Enhanced stability but less reactivity |
Q & A
Basic Questions
Q. What are the key structural features of Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate, and how do they influence its reactivity?
- The compound features a bicyclo[2.1.1]hexane core, a rigid bicyclic system with defined exit vectors for functionalization. The Boc (tert-butoxycarbonyl) group protects the amine, preventing unwanted nucleophilic reactions, while the methyl ester allows controlled hydrolysis to a carboxylic acid. This dual functionality makes it a versatile intermediate in peptide synthesis and bioisostere design. The bicyclic structure imparts strain, enhancing reactivity in cycloadditions or ring-opening reactions .
Q. What synthetic routes are commonly used to prepare this compound?
- Two primary methods are documented:
- Carbene Rearrangement : Starting from dimethyl cyclopentanedicarboxylate, dienolate formation followed by diiodomethane reaction yields bicyclic intermediates. Selective saponification and oxidation steps generate the carboxylate derivative .
- Energy Transfer Cycloaddition : Sensitized bicyclo[1.1.0]butanes undergo [2π + 2σ] cycloaddition with alkenes to form bicyclo[2.1.1]hexanes. This method avoids transition metals and tolerates diverse substituents .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during bicyclo[2.1.1]hexane synthesis?
- Stereoselectivity in cycloadditions is influenced by reaction conditions. For example, Lewis acid-catalyzed (3+2) cycloadditions between bicyclo[1.1.0]butanes and ketenes yield enantiomerically enriched bicyclo[2.1.1]hexan-2-ones. Adjusting catalysts (e.g., chiral Lewis acids) or solvent polarity can optimize diastereomeric ratios .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm bicyclic geometry and Boc/ester group integrity.
- HPLC/MS : Validates purity and molecular weight, especially after multi-step syntheses.
- X-ray Crystallography : Resolves absolute stereochemistry of crystalline derivatives (e.g., brominated analogs) .
Q. How does the bicyclo[2.1.1]hexane core function as a bioisostere in drug design?
- The bicyclo[2.1.1]hexane scaffold mimics ortho- or meta-substituted benzene rings while reducing planarity, improving metabolic stability and solubility. For example, it replaces phenyl groups in protease inhibitors to enhance binding entropy. Computational modeling (e.g., strain energy analysis) and SAR studies guide bioisosteric optimization .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
- Scalability Issues : Multi-step routes (e.g., carbene rearrangements) require hazardous reagents (e.g., NaN(SiMe)) and precise temperature control.
- Solutions : Transition-metal-free cycloadditions (e.g., energy transfer methods) simplify purification. Flow chemistry can enhance safety and yield for intermediates like bicyclo[1.1.0]butanes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
